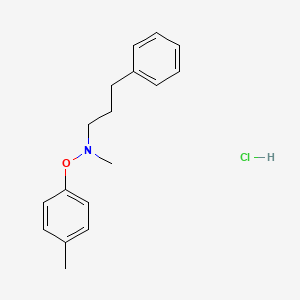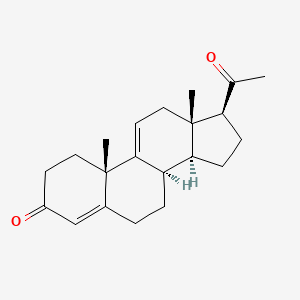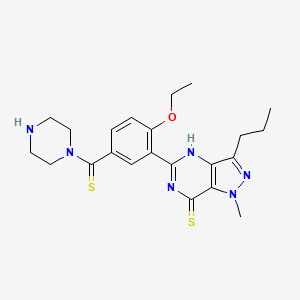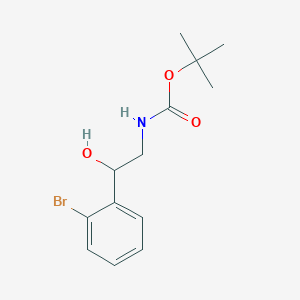
(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is a chemical compound with the molecular formula C9H18ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride typically involves the reaction of ethyl 4,4-dimethylpyrrolidine-2-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the pure hydrochloride salt .
化学反应分析
Types of Reactions
(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
相似化合物的比较
Similar Compounds
Pyrrolidine: A parent compound with a simpler structure.
Proline: An amino acid with a pyrrolidine ring.
Pyrrolizidine: A related compound with a fused ring system.
Uniqueness
(S)-Ethyl 4,4-dimethylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific substitution pattern and chiral center, which confer distinct biological and chemical properties compared to other pyrrolidine derivatives .
属性
分子式 |
C9H18ClNO2 |
|---|---|
分子量 |
207.7 g/mol |
IUPAC 名称 |
ethyl (2S)-4,4-dimethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-4-12-8(11)7-5-9(2,3)6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 |
InChI 键 |
IOAQSQJEFPKKLD-FJXQXJEOSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1CC(CN1)(C)C.Cl |
规范 SMILES |
CCOC(=O)C1CC(CN1)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



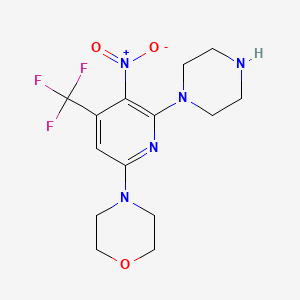

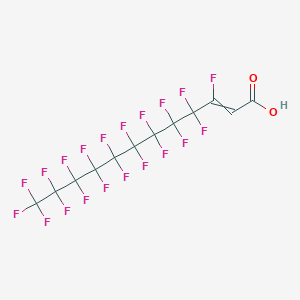
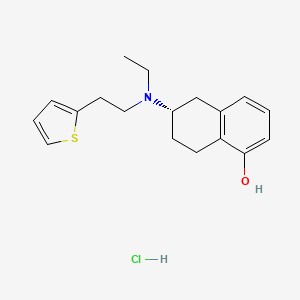
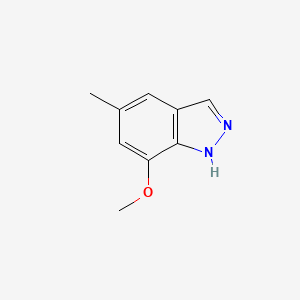
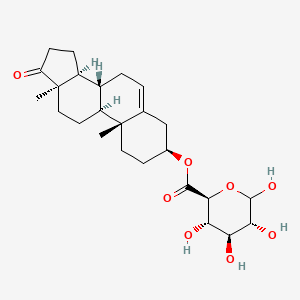


![Disodium;[(2S,3R)-3,4-dihydroxy-1-methoxybutan-2-yl] phosphate](/img/structure/B1494425.png)
